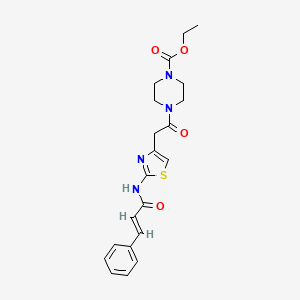
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide” is not explicitly mentioned in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the literature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives containing the core structure of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide exhibit significant antimicrobial activities. These compounds have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is essential for enhancing their antimicrobial properties (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant Activity
Compounds related to this compound have been studied for their anticonvulsant activity. One such study involved the radiosynthesis of a labeled compound for biological studies, highlighting its potential in understanding and treating convulsive disorders (Jalilian et al., 2004).
Insecticidal Activity
Some 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups have been synthesized and evaluated for their insecticidal activity against certain crop pests. This research suggests the potential of these compounds in agricultural applications (Mohan et al., 2004).
Benzodiazepine Receptor Agonism
A novel series of 4-thiazolidinone derivatives, acting as agonists of benzodiazepine receptors, have been developed. These compounds demonstrated considerable anticonvulsant activity in preclinical models, indicating their potential in developing new therapeutics for disorders modulated by benzodiazepine receptors (Faizi et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
The synthesized benzothiazolinone acetamide analogs, including compounds with structural similarities to this compound, have been studied for their photovoltaic efficiency and ligand-protein interactions. These studies indicate potential applications in dye-sensitized solar cells and as modulators of biological pathways (Mary et al., 2020).
Antioxidant Activity
A series of compounds containing the oxadiazole moiety have been synthesized and evaluated for their antioxidant properties. This research supports the potential use of such compounds in protecting against oxidative stress (Shakir, Ariffin, & Abdulla, 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound may also have antiviral effects
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-12-4-2-1-3-11(12)14-19-20-15(22-14)18-13(21)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEVNTLUIIAJJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
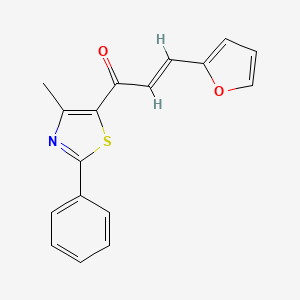

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)
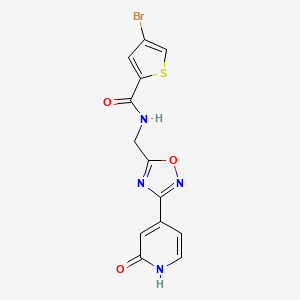

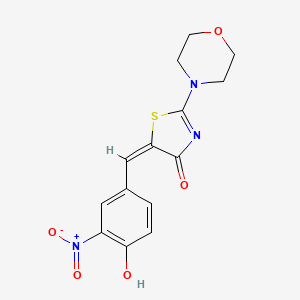
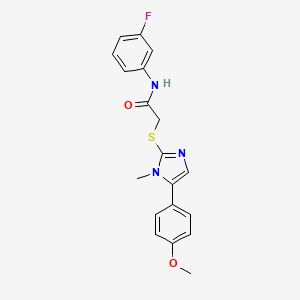
![N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B2403211.png)
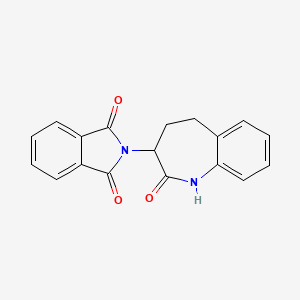
![N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2403214.png)
![4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide](/img/structure/B2403217.png)

![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)
